2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors involved in various physiological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of adenosine receptors, which are involved in various physiological processes such as sleep regulation and immune response.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and viruses. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its potential to have multiple applications in various fields. Another advantage is its relatively simple synthesis method. However, one limitation is the limited understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antimicrobial and antiviral agent. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer, antimicrobial, and antiviral properties. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-5-2-1-4-10(12)9-23-16-19-15-18-13-6-3-7-14(22)11(13)8-21(15)20-16/h1-2,4-5,8H,3,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXIGSOEVBACCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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